Cas no 21477-91-8 (3-(2R)-2-aminopropylphenol)

3-(2R)-2-Aminopropylphenol is a chiral phenolic compound featuring an aminopropyl side chain with (R)-configuration. Its stereospecific structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and fine chemicals. The compound’s phenol group offers reactivity for further functionalization, while the primary amine provides a handle for derivatization or coupling reactions. Its defined chirality ensures high selectivity in asymmetric synthesis, making it useful for applications requiring precise stereochemical control. The compound is typically handled under inert conditions due to the amine’s sensitivity to oxidation. Suitable for research and industrial use, it demonstrates consistent purity and stability when stored appropriately.
3-(2R)-2-aminopropylphenol structure
3-(2R)-2-aminopropylphenol structure
Product Name:3-(2R)-2-aminopropylphenol
CAS No:21477-91-8
MF:C9H13NO
MW:151.205622434616
MDL:MFCD20449852
CID:3909889
PubChem ID:10057685
Update Time:2025-11-06

3-(2R)-2-aminopropylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 3-[(2R)-2-aminopropyl]-
    • (R)-3-(2-AMINOPROPYL)PHENOL
    • (R)-3-(2-Amino-propyl)-phenol
    • 3-(2R)-2-aminopropylphenol
    • 21477-91-8
    • Phenol, 3-((2R)-2-aminopropyl)-
    • Phenol, m-(2-aminopropyl)-, (R)-(-)-
    • (R)-gepefrine
    • SCHEMBL2562808
    • EN300-1848859
    • Gepefrine, (R)-
    • UNII-5SOQ6X928X
    • (alphaR)-(-)-alpha-Methyl-m-tyramine
    • PD132632
    • CS-0449740
    • 3-[(2r)-2-aminopropyl]phenol
    • (.ALPHA.R)-(-)-.ALPHA.-METHYL-M-TYRAMINE
    • 5SOQ6X928X
    • Q27262817
    • MDL: MFCD20449852
    • Inchi: 1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3/t7-/m1/s1
    • InChI Key: WTDGMHYYGNJEKQ-SSDOTTSWSA-N
    • SMILES: OC1=CC=CC(=C1)C[C@@H](C)N

Computed Properties

  • Exact Mass: 151.099714038g/mol
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.2Ų

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3-(2R)-2-aminopropylphenol Suppliers

Amadis Chemical Company Limited
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(CAS:21477-91-8)3-(2R)-2-aminopropylphenol
Order Number:A1031593
Stock Status:in Stock
Quantity:1g/5g/500mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:46
Price ($):1512.0/5348.0/811.0
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Additional information on 3-(2R)-2-aminopropylphenol

Professional Introduction to 3-(2R)-2-aminopropylphenol (CAS No. 21477-91-8)

3-(2R)-2-aminopropylphenol, identified by its Chemical Abstracts Service (CAS) number CAS No. 21477-91-8, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of novel therapeutic agents.

The molecular structure of 3-(2R)-2-aminopropylphenol consists of a phenolic ring substituted with a 2-aminoethyl group at the para position. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. The presence of both an amino group and a hydroxyl group on the same molecule allows for diverse functionalization, enabling the creation of complex derivatives with tailored biological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-(2R)-2-aminopropylphenol. Research studies have highlighted its role as a precursor in the synthesis of bioactive molecules targeting various disease pathways. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties, which are crucial in managing chronic diseases such as arthritis and neurodegenerative disorders.

One of the most compelling aspects of 3-(2R)-2-aminopropylphenol is its stereochemical diversity. The (2R) configuration at the chiral center introduces a specific spatial arrangement that can significantly influence the biological activity of resulting compounds. This stereochemical specificity is particularly important in drug design, where enantiomeric purity can determine the efficacy and safety of a therapeutic agent. Recent advancements in chiral synthesis techniques have made it possible to produce high-purity forms of this compound, opening new avenues for medicinal chemistry research.

The pharmaceutical industry has been actively investigating novel synthetic routes to optimize the production of 3-(2R)-2-aminopropylphenol. Innovations in catalytic processes and green chemistry principles have enabled more efficient and sustainable methods for its synthesis. These advancements not only reduce costs but also minimize environmental impact, aligning with global efforts towards sustainable pharmaceutical manufacturing.

Moreover, the application of computational chemistry and molecular modeling has played a pivotal role in understanding the interactions between 3-(2R)-2-aminopropylphenol and biological targets. These computational studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity, guiding the design of next-generation drugs with improved therapeutic profiles.

In clinical research, preliminary studies have demonstrated promising results when 3-(2R)-2-aminopropylphenol-based compounds are tested in vitro and in vivo. These studies suggest that such derivatives exhibit significant potential in modulating key cellular pathways involved in disease progression. For example, certain analogs have shown efficacy in inhibiting enzymes associated with metabolic disorders, offering hope for novel treatment strategies.

The versatility of CAS No. 21477-91-8 as a building block for drug discovery is further underscored by its ability to form stable complexes with other pharmacophores. This property allows for the development of multifunctional drugs that can target multiple pathways simultaneously, potentially leading to synergistic therapeutic effects.

The regulatory landscape for pharmaceutical compounds like 3-(2R)-2-aminopropylphenol is stringent but well-defined, ensuring that only rigorously tested and safe agents reach clinical use. Manufacturers must adhere to Good Manufacturing Practices (GMP) and undergo extensive preclinical and clinical trials before regulatory approval. These stringent measures are essential to protect patient safety while advancing medical science.

The future prospects for research involving CAS No. 21477-91-8 appear highly promising. As our understanding of molecular interactions deepens, new applications for this compound are likely to emerge. Collaborative efforts between academic researchers and industry scientists will be crucial in translating laboratory findings into tangible therapeutic benefits for patients worldwide.

In conclusion, 3-(2R)-2-aminopropylphenol (CAS No. 21477-91-8) represents a fascinating compound with significant potential in pharmaceutical innovation. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a cornerstone molecule for developing novel treatments across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:21477-91-8)3-(2R)-2-aminopropylphenol
A1031593
Purity:99%/99%/99%
Quantity:1g/5g/500mg
Price ($):1512.0/5348.0/811.0
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